molecular formula C27H23N2NaO5 B560099 AM095 CAS No. 1345614-59-6

AM095

Cat. No.: B560099
CAS No.: 1345614-59-6
M. Wt: 478.5 g/mol
InChI Key: BDKDADFSIDCQGB-GMUIIQOCSA-M
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Mechanism of Action

Target of Action

AM095 is a novel, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor (LPA1) . The LPA1 receptor is a key player in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .

Mode of Action

this compound selectively inhibits the LPA1 receptor, with IC50 values of 0.98 μM for human LPA1 and 0.73 μM for mouse LPA1 . It inhibits the LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells . This inhibition disrupts the normal signaling pathways of the LPA1 receptor, leading to a decrease in the receptor’s downstream effects .

Biochemical Pathways

The LPA1 receptor is involved in various biochemical pathways. By inhibiting the LPA1 receptor, this compound can affect these pathways and their downstream effects. For instance, it has been shown to inhibit LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells . This suggests that this compound may play a role in inhibiting cell migration and potentially tumor metastasis .

Result of Action

The inhibition of the LPA1 receptor by this compound has several molecular and cellular effects. For instance, in mouse models, this compound has been shown to dose-dependently block LPA-induced histamine release . Additionally, it significantly reduces collagen and protein in bronchoalveolar lavage fluid . In mice, this compound also reduces bleomycin-induced macrophage and lymphocyte infiltration . These results suggest that this compound may have potential therapeutic applications in conditions such as inflammation and fibrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of LPA in the environment can affect the degree to which this compound inhibits the LPA1 receptor . Furthermore, the physiological and pathological state of the organism can also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

AM095 interacts with the LPA1 receptor, a G-protein coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for this compound antagonism of LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells are 0.025 and 0.023 μM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 and human A2058 melanoma cells . In the context of brain damage caused by cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage such as brain infarction and neurological deficit .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the LPA1 receptor, thereby preventing the downstream signaling events triggered by LPA1 activation . This includes the inhibition of GTPγS binding and LPA-driven chemotaxis .

Temporal Effects in Laboratory Settings

In studies involving transient focal cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage at 1 day after the event, and this effect was also observed at 3 days after the event .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For instance, it dose-dependently reduced LPA-stimulated histamine release . In a study involving bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid, this compound showed dose-dependent reduction in these parameters .

Metabolic Pathways

Given its role as an LPA1 antagonist, it likely impacts the signaling pathways downstream of LPA1 activation .

Transport and Distribution

Given its role as an LPA1 antagonist, it is likely that it is distributed to areas where LPA1 is expressed .

Subcellular Localization

Given its role as an LPA1 antagonist, it is likely that it localizes to the cell membrane where LPA1 is expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM095 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the phenyl groups: This step involves coupling reactions to attach the phenyl groups to the oxazole ring.

    Introduction of the carboxylate group: This is typically done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

AM095 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Background on AM095

This compound is characterized by its potent and orally bioavailable properties, with IC50 values of 0.73 μM for mouse LPA1 and 0.98 μM for human LPA1. It has demonstrated efficacy in inhibiting LPA1-induced chemotaxis in various cell lines, including melanoma and breast cancer cells, suggesting its potential role in cancer therapy .

Case Studies

  • Breast Cancer : In a study involving metastatic breast cancer models, this compound was incorporated into liposomal formulations to enhance drug delivery. This approach resulted in a significant increase in drug accumulation within tumors compared to control formulations, indicating the potential for targeted therapy .
  • Diabetic Nephropathy : this compound has also been studied for its effects on renal function in diabetic models. It was found to reduce glomerular injury and improve kidney function by inhibiting inflammatory pathways associated with LPA signaling .

Diabetic Nephropathy

This compound has shown promise in treating diabetic nephropathy by attenuating renal fibrosis and inflammation. In streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and glomerular volume, suggesting its protective effects on kidney tissue .

Hypertensive Renal Injury

Research has indicated that this compound can mitigate hypertensive renal injury by reducing proteinuria and improving renal function markers in animal models. The compound's ability to suppress renal fibrosis further underscores its therapeutic potential .

Mechanistic Insights

This compound inhibits the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. By blocking this pathway, this compound can reduce the expression of pro-inflammatory cytokines and oxidative stress markers in various models .

Experimental Findings

In preclinical studies, this compound treatment resulted in decreased macrophage infiltration and collagen deposition in lung tissues following bleomycin-induced injury, highlighting its anti-fibrotic properties .

Data Summary Table

Application AreaKey FindingsModel Used
Cancer Treatment Enhanced drug delivery via liposomal formulationMetastatic breast cancer model
Diabetic Nephropathy Reduced albuminuria and glomerular injuryStreptozotocin-induced diabetic mice
Hypertensive Injury Decreased proteinuria and renal fibrosisDahl-Iwai salt-sensitive rats
Inflammation Inhibited TLR4/NF-κB pathwayBleomycin-induced lung injury model

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AM095

This compound is unique due to its high selectivity for the LPA1 receptor and its potent antagonistic effects. This selectivity makes it a valuable tool for studying the specific role of the LPA1 receptor in various biological processes and for developing targeted therapies .

Biological Activity

AM095 is a selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1), which has garnered attention for its potential therapeutic applications in various inflammatory and fibrotic diseases. This article reviews the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo effects, and relevant case studies.

This compound operates primarily by inhibiting LPA1, a G protein-coupled receptor involved in numerous physiological processes, including cell proliferation, migration, and survival. By blocking LPA1 activation, this compound can modulate pathways associated with inflammation and fibrosis.

In Vitro Studies

In vitro experiments have demonstrated the potency of this compound against LPA1-mediated responses. Notable findings include:

  • Chemotaxis Inhibition : this compound effectively inhibited LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells. The IC50 values were reported as 0.78 μM and 0.23 μM, respectively .
  • Calcium Mobilization : In MDA-MB-231 cells, this compound (500 nM) completely inhibited LPA-induced intracellular calcium responses. However, it did not affect LPE-induced responses in SK-OV3 cells .

In Vivo Studies

The efficacy of this compound has also been evaluated in various animal models:

  • Histamine Release : In a murine model, this compound was shown to dose-dependently block LPA-induced histamine release, with an effective dose (ED50) of 8.3 mg/kg .
  • Fibrosis Models : In bleomycin-induced dermal fibrosis models, treatment with this compound significantly reduced collagen deposition and inflammatory cell infiltration . The drug was administered orally at a dose of 30 mg/kg, demonstrating its potential as a therapeutic agent for fibrotic diseases.

Table 1: Summary of In Vitro and In Vivo Findings on this compound

Study TypeModel/Cell TypeEffect ObservedIC50/ED50 Value
In VitroMouse LPA1/CHO cellsChemotaxis inhibition0.78 μM
In VitroHuman A2058 melanoma cellsChemotaxis inhibition0.23 μM
In VitroMDA-MB-231Calcium response inhibition500 nM
In VivoCD-1 miceHistamine release inhibitionED50 = 8.3 mg/kg
In VivoBleomycin modelReduced fibrosis and inflammationED50 = 30 mg/kg

Case Studies

Recent research has explored the implications of this compound in specific disease contexts:

  • Multiple Sclerosis (MS) : A study indicated that treatment with this compound improved clinical outcomes in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for MS. The antagonist reduced levels of inflammatory mediators and microglial activation .
  • Dermal Fibrosis : Another investigation highlighted the effectiveness of this compound in reducing dermal fibrosis induced by bleomycin. The treatment led to significant decreases in collagen deposition and inflammatory cell infiltration .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses high oral bioavailability, which supports its potential for clinical use. Following administration at doses up to 30 mg/kg, plasma concentrations were measured using liquid chromatography/mass spectrometry (LC-MS/MS), allowing for detailed analysis of its pharmacokinetic profile .

Properties

IUPAC Name

sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDADFSIDCQGB-GMUIIQOCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693387
Record name Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345614-59-6
Record name Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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